N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide
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Overview
Description
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C22H20FN5O3 and its molecular weight is 421.432. The purity is usually 95%.
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Scientific Research Applications
Cancer Research and Cytotoxic Activity
Researchers have synthesized novel pyrazolo[1,5-a]pyrimidines and related Schiff bases to explore their cytotoxic activities against various human cancer cell lines. The structural modifications to the pyrazolo[1,5-a]pyrimidine core have led to compounds exhibiting significant cytotoxicity, offering insights into the structure-activity relationship and potential for anticancer therapy (Hassan et al., 2015). Similarly, fluoro-substituted benzo[b]pyran derivatives, including those related to the query compound, have shown anti-lung cancer activity, highlighting the potential of fluoro-substituted compounds in cancer treatment (Hammam et al., 2005).
Molecular Imaging and Tumor Detection
The development of ^18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for positron emission tomography (PET) imaging has been a significant area of research. These compounds have been evaluated for their potential in tumor imaging, with modifications to improve tumor uptake and imaging contrast. This research demonstrates the utility of such compounds in developing more effective imaging agents for cancer diagnosis (Xu et al., 2012).
Enzyme Inhibitors for Anticancer Activity
The design and synthesis of compounds based on the pyrazolo[3,4-d]pyrimidin framework have led to the identification of potent inhibitors against specific cancer-related enzymes. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a closely related compound, showed marked inhibition against the proliferation of various human cancer cell lines, indicating its potential as a promising anticancer agent (Huang et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to target tropomyosin receptor kinases (trks), which are associated with the proliferation and differentiation of cells .
Mode of Action
It’s known that similar compounds inhibit trka, a subtype of trks . This inhibition is achieved by these compounds utilizing the same hydrophobic pocket to gain strong inhibitory potency .
Biochemical Pathways
It’s known that trks, when activated, trigger downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt) which are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Similar compounds have shown good permeability and low efflux in a caco-2 assay, suggesting potential oral bioavailability . These compounds also exhibited minimal off-target binding to 50 central nervous system receptors .
Result of Action
Similar compounds have been found to be potent inhibitors, showing significant inhibitory activity .
Action Environment
It’s known that even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome p450s from human liver microsomes .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[3,4-d]pyrimidine derivatives, to which this compound belongs, have shown good in vitro anti-proliferative activities . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in cell proliferation.
Cellular Effects
In cellular models, N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide and its derivatives have shown good anti-proliferative activities . Some of these compounds were found to be 8–10 times more potent than the BTK inhibitor ibrutinib . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism related to cell proliferation.
Molecular Mechanism
Given its anti-proliferative activity, it is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to cell proliferation .
Properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c1-31-18-4-2-3-16(11-18)21(29)24-9-10-28-20-19(12-26-28)22(30)27(14-25-20)13-15-5-7-17(23)8-6-15/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEQZJQQPBGJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.